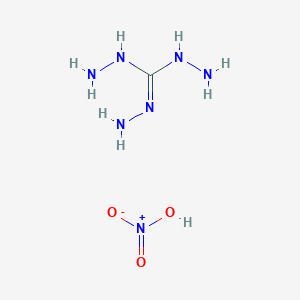
Triaminoguanidine mononitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triaminoguanidine mononitrate is a chemical compound with the molecular formula CH₉N₇O₃ and a molecular weight of 167.1273 g/mol . It is known for its high nitrogen content and is often used in various scientific and industrial applications due to its energetic properties.
准备方法
Synthetic Routes and Reaction Conditions: Triaminoguanidine mononitrate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine nitrate in the presence of nitric acid. The reaction is typically carried out at temperatures between 90°C and 98°C, with a pH of 7 . The process involves the following steps:
- Mixing hydrazine hydrate and de-ionized water.
- Adding nitric acid dropwise while maintaining the temperature below 40°C.
- Adding guanidine nitrate and heating the mixture to 90°C.
- Allowing the reaction to proceed for 1 hour at 95°C to 98°C.
- Cooling the mixture to precipitate this compound crystals.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving continuous monitoring and control of reaction conditions .
化学反应分析
Types of Reactions: Triaminoguanidine mononitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-rich compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted guanidine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl isocyanates are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-rich compounds.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted guanidines and related compounds.
科学研究应用
Triaminoguanidine mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nitrogen-rich heterocycles and coordination compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of triaminoguanidine mononitrate involves its ability to release nitrogen gas upon decomposition, which is a key factor in its use as an energetic material. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
相似化合物的比较
Triaminoguanidine nitrate: Similar in structure but with different nitrate content.
Tetrazoles: Nitrogen-rich compounds with similar energetic properties.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness: Triaminoguanidine mononitrate is unique due to its specific nitrogen content and stability, making it particularly useful in applications requiring controlled release of nitrogen gas and high-energy output .
属性
CAS 编号 |
4000-16-2 |
|---|---|
分子式 |
CH9N7O3 |
分子量 |
167.13 g/mol |
IUPAC 名称 |
nitric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4) |
InChI 键 |
UAGLZAPCOXRKPH-UHFFFAOYSA-N |
规范 SMILES |
C(=NN)(NN)NN.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


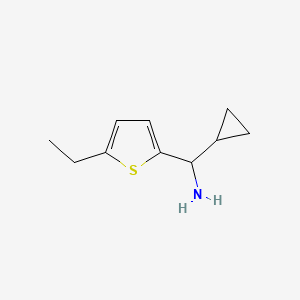
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
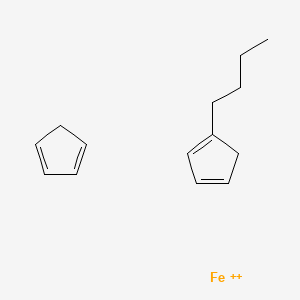
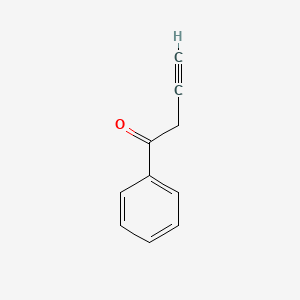
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
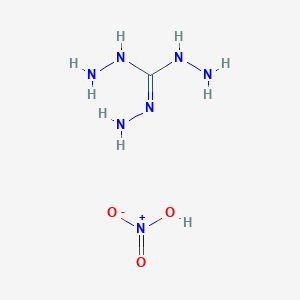



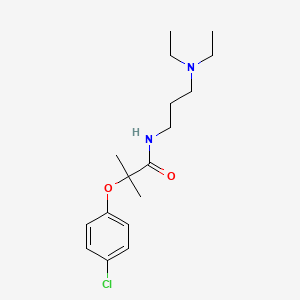
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
